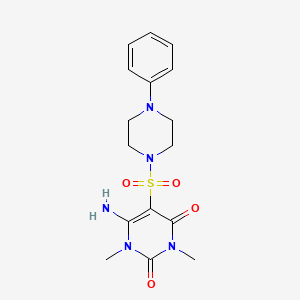

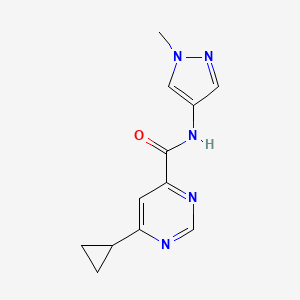

4-cyano-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the cyano group, and the benzamide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The cyano group, for example, is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group could increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications

Anticancer Activity

Compounds similar to 4-cyano-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer activity. A study by (Ravinaik et al., 2021) found that certain derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers.

Antimicrobial and Antifungal Activity

Compounds structurally related to this compound have shown promising antimicrobial and antifungal activities. (Shu-jun, 2006) and (Desai et al., 2016) reported compounds with significant bacteriostatic effects on various bacteria, including E. coli and S. aureus. Additionally, compounds were also effective against fungal species like Candida albicans.

Alkaline Phosphatase Inhibition

A study by (Iqbal et al., 2019) synthesized analogues of 1,3,4-oxadiazol as potential inhibitors of alkaline phosphatase, showing good to excellent inhibitory activity. This suggests potential applications in related biochemical pathways.

Antioxidant Activity

1,3,4-oxadiazol derivatives have demonstrated significant antioxidant activity. (Bondock et al., 2016) found that some synthesized compounds exhibited high protection against DNA damage, indicating their potential as antioxidants.

Photoluminescent Properties

Compounds with a 1,3,4-oxadiazol moiety, closely related to the structure , have shown interesting photoluminescent properties. For instance, (Ho & Yao, 2009) synthesized compounds that displayed intense fluorescence, which could have applications in materials science.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-cyano-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c18-10-12-6-8-13(9-7-12)16(22)19-17-21-20-15(23-17)11-24-14-4-2-1-3-5-14/h1-9H,11H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZKLDSXBQFJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)

![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2453146.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2453149.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)

![1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453158.png)

![2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453159.png)

![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)